Dolasetron mesylate

Overview

Description

Dolasetron mesylate is a selective 5-HT₃ receptor antagonist approved for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). It is metabolized rapidly to its active form, reduced dolasetron (RD), which exhibits 50-fold greater 5-HT₃ antagonism than the parent compound . Pharmacokinetic studies show that this compound has an elimination half-life of ~7 hours for RD, with 59% of the dose excreted renally and 25% fecally . Oral bioavailability of RD is 89%, and stereoselective metabolism favors the R(+)-enantiomer (9:1 ratio) . Clinical trials have established its efficacy in both intravenous (IV) and oral formulations, particularly in moderate to highly emetogenic chemotherapy regimens .

Chemical Reactions Analysis

Metabolic Reduction to Hydrodolasetron

Dolasetron mesylate is rapidly converted to its active metabolite, hydrodolasetron (MDL 74,156), via enzymatic reduction by carbonyl reductase . This reaction occurs in vivo with the following characteristics :

| Parameter | Value |

|---|---|

| Half-life of dolasetron | 0.13–0.24 hours |

| Hydrodolasetron affinity | 50× higher for 5-HT₃ receptors |

| Primary metabolic site | Liver |

The reduced form, hydrodolasetron, accounts for >90% of pharmacological activity due to its enhanced receptor binding .

pH-Dependent Degradation

Stability studies reveal significant degradation under alkaline conditions:

| Condition | Degradation Rate | Major Degradation Pathway |

|---|---|---|

| pH 12 (NaOH) | 98% over 90 days | Hydrolysis/oxidation |

| pH 2 (HCl) | <2% degradation | Stable |

This compound remains stable in acidic oral suspensions but degrades rapidly in basic environments, necessitating pH-controlled formulations .

Phase II Metabolism

Hydrodolasetron undergoes glucuronidation and hydroxylation prior to excretion:

-

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), forming water-soluble conjugates .

-

Hydroxylation : Mediated by cytochrome P450 enzymes, producing hydroxylated metabolites .

Elimination Pathways :

| Route | Contribution |

|---|---|

| Renal excretion | 66% |

| Fecal excretion | 33% |

Electrochemical Interactions

This compound and hydrodolasetron induce dose-dependent QT interval prolongation via inhibition of cardiac potassium channels :

| Dose (IV) | Mean ΔQTc (ms) | ΔQRS (ms) |

|---|---|---|

| 100 mg | 14.1 | 9.8 |

| 300 mg | 36.6 | 33.1 |

These changes correlate with hydrodolasetron plasma concentrations .

Stability in Formulations

This compound maintains stability in oral vehicles for 60 days under refrigeration (3–5°C) :

| Vehicle | Stability at 3–5°C | Stability at 23–25°C |

|---|---|---|

| Ora-Plus + syrup | 98.9% retention | 94.2% retention |

| Sugar-free suspension | 97.5% retention | 93.8% retention |

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting

Dolasetron mesylate is indicated for the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy. Clinical studies have demonstrated its effectiveness in reducing the incidence of CINV when administered before chemotherapy sessions. For instance, a study comparing this compound with metoclopramide showed superior outcomes in preventing nausea in patients receiving high-dose cisplatin chemotherapy .

Postoperative Nausea and Vomiting

The drug is also utilized to prevent PONV, with studies indicating that it significantly reduces the need for additional antiemetic therapy post-surgery. Its rapid onset of action makes it a preferred choice in surgical settings .

Case Studies

Safety and Pharmacokinetics

This compound is generally well-tolerated, with common side effects including headache, dizziness, and constipation. It undergoes rapid metabolism to its active form, reduced dolasetron, primarily via carbonyl reductase. The pharmacokinetic profile shows that dolasetron has a half-life conducive to its use in acute settings .

Carcinogenicity Studies

Long-term studies have raised concerns regarding potential carcinogenic effects at high doses in animal models; however, no significant tumorigenic effects were observed at clinically relevant doses . This highlights the importance of adhering to recommended dosages during treatment.

Mechanism of Action

MDL-73147EF (hydrate) exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors. This inhibition prevents the activation of these receptors by serotonin, thereby reducing nausea and vomiting. The major active metabolite, hydrodolasetron, is largely responsible for the pharmacological activity of the compound .

Comparison with Similar Compounds

Dolasetron mesylate belongs to the first-generation 5-HT₃ receptor antagonists, alongside ondansetron, granisetron, and tropisetron. Key comparisons are outlined below:

Efficacy in Acute CINV

Dolasetron vs. Ondansetron

- 31.8–50.4% for ondansetron .

- Moderately emetogenic chemotherapy : Dolasetron (200 mg oral) achieved CR rates of 82.5% in platinum-containing regimens, comparable to ondansetron (8 mg oral) . However, a phase III trial (n=696) found ondansetron superior in the first 24 hours (67% vs. 57% CR, P=0.013), though efficacy equalized over 7 days .

Dolasetron vs. Granisetron

Limited direct comparisons exist, but pooled analyses suggest similar CR rates (~60–70%) for both agents in cisplatin-induced emesis .

Delayed CINV and Dexamethasone Synergy

- Additive dexamethasone benefit : Combining dexamethasone (8 mg IV) with dolasetron or ondansetron significantly improved 24-hour CR rates (67% vs. 55%, P<0.001) and extended protection over 7 days (48% vs. 28%, P<0.001) .

Pharmacokinetic and Clinical Data Tables

Table 1: Efficacy in Acute CINV

Table 2: Pharmacokinetic Profile

| Parameter | This compound (IV) | Reduced Dolasetron (Oral) |

|---|---|---|

| Bioavailability | N/A | 89% |

| Tₘₐₓ (hours) | 0.5 | 1.0 |

| t₁/₂ (hours) | 0.24 (parent) | 7.0 (metabolite) |

| Renal Excretion (%) | 59 | 59 |

Biological Activity

Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic for the prevention of nausea and vomiting associated with chemotherapy and surgery. This article delves into its biological activity, pharmacodynamics, clinical efficacy, safety profile, and relevant research findings.

This compound works by blocking the action of serotonin at the 5-HT3 receptors located in both the central nervous system (CNS) and the gastrointestinal (GI) tract. The activation of these receptors by serotonin, released from enterochromaffin cells in the intestines, triggers the vomiting reflex via vagal afferents to the vomiting center in the brain . By inhibiting this pathway, dolasetron effectively reduces nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Well absorbed when administered orally.

- Volume of Distribution : Approximately 5.8 L/kg in adults.

- Protein Binding : Ranges from 69% to 77%.

- Metabolism : Primarily hepatic, with rapid conversion to its active metabolite, hydrodolasetron.

- Elimination Half-life : Approximately 8 hours in healthy individuals .

Case Studies and Clinical Trials

-

Efficacy Comparison with Ondansetron :

A Phase III double-blind study compared dolasetron (2.4 mg/kg IV pre-chemotherapy) with ondansetron (32 mg IV) in patients undergoing moderately emetogenic chemotherapy. Results indicated that dolasetron was significantly less effective than ondansetron in controlling nausea and vomiting during the first 24 hours post-treatment (57% vs. 67% complete protection) but showed comparable efficacy over a seven-day period . -

Combination Therapy with Dexamethasone :

The addition of dexamethasone significantly improved antiemetic efficacy for both dolasetron and ondansetron during the first 24 hours (67% vs. 55% complete protection without dexamethasone) and over seven days (48% vs. 28% complete protection) .

Cardiac Effects

This compound has been associated with dose-dependent prolongation of cardiac intervals (QTc, PR, and QRS) on electrocardiograms (ECGs). In studies involving healthy volunteers, significant prolongation was observed following administration of both therapeutic and supratherapeutic doses of dolasetron .

| Dose (mg) | QTcF Prolongation (ms) |

|---|---|

| 100 | 14.1 |

| 300 | 36.6 |

This prolongation can lead to serious arrhythmias, including torsades de pointes, particularly in patients with pre-existing heart conditions . Therefore, monitoring is essential when administering dolasetron, especially intravenously.

Other Adverse Effects

Common adverse effects reported include:

Q & A

Basic Research Questions

Q. What is the mechanism of action of dolasetron mesylate, and how do its metabolites contribute to antiemetic efficacy?

this compound is a selective 5-HT₃ receptor antagonist. Its rapid metabolism generates hydrodolasetron (MDL 74,156), the primary active metabolite, which exhibits >50-fold higher 5-HT₃ receptor affinity than the parent compound. Hydrodolasetron accounts for the majority of clinical antiemetic effects due to its prolonged half-life (~8 hours) and sustained receptor binding . Methodologically, receptor affinity can be assessed via radioligand binding assays, while metabolite activity is evaluated through in vivo models (e.g., cisplatin-induced emesis in dogs) .

Q. What dosing regimens optimize antiemetic efficacy in cisplatin-based chemotherapy?

A single intravenous dose of 1.8–2.4 mg/kg this compound achieves maximal efficacy in preventing acute cisplatin-induced emesis (>100 mg/m²), with complete response rates of 36–52%. Higher doses (e.g., 5.0 mg/kg) do not improve outcomes but increase adverse effects. Dosing should be adjusted based on cisplatin dose stratification (>70 mg/m² vs. >90 mg/m²) . Clinical trials recommend administering the drug 30 minutes pre-chemotherapy over 15–20 minutes .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Stability-indicating HPLC and HPTLC methods are widely used. For example:

- HPLC : A C18 column with UV detection at 310 nm, using a mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio, achieves resolution from degradation products (e.g., base-hydrolyzed forms) .

- HPTLC : Silica gel plates with ethyl acetate:methanol:ammonia (8:2:0.1 v/v) as the mobile phase, detected at 254 nm .

These methods comply with ICH guidelines for precision (RSD <2%) and accuracy (90–110%) .

Q. How does this compound compare to ondansetron in controlling acute and delayed chemotherapy-induced nausea and vomiting (CINV)?

In phase III trials, dolasetron (2.4 mg/kg IV) showed lower 24-hour complete protection rates (57%) vs. ondansetron (67%) in moderately emetogenic chemotherapy. However, over 7 days, both drugs exhibited equivalent efficacy (36–39% complete protection). The addition of dexamethasone significantly improves outcomes for both agents (e.g., 24-hour complete response increases from 55% to 67%) .

Q. What are the common adverse effects associated with this compound?

Mild and transient adverse effects include headache (11%), diarrhea (6%), and asymptomatic ECG changes (PR/QRS interval prolongation). Cardiac monitoring is critical at doses ≥3.0 mg/kg due to rare reports of torsade de pointes in high-risk patients .

Advanced Research Questions

Q. How do stereoselective metabolism and hydroxylated metabolites influence dolasetron’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Dolasetron is stereoselectively reduced to the [+] enantiomer of hydrodolasetron (MDL 73,405), which accounts for >90% of antiemetic activity. Hydroxylated metabolites (e.g., 5′-OH and 6′-OH derivatives) exhibit weaker receptor binding but contribute to prolonged plasma concentrations. PK modeling using nonlinear mixed-effects (NLME) approaches can quantify interpatient variability in metabolite exposure, particularly in patients with hepatic impairment .

Q. What formulation challenges arise in developing oral suspensions of this compound?

Oral suspensions require stability in acidic vehicles (e.g., strawberry syrup) without precipitation. USP monographs specify compounding methods:

- Oral Suspension : 1 g this compound in a 1:1 mixture of NF suspension/sugar-free solution vehicles, with strict beyond-use dating due to hydrolysis risks .

- Quality Control : HPLC assays monitor degradation products (e.g., lactone ring-opening products) under accelerated storage conditions (40°C/75% RH) .

Q. How can fluorescence-based assays enhance bioanalysis of this compound in biological matrices?

CdS nanocrystals (quantum dots) serve as fluorescent probes for detecting dolasetron in aqueous solutions. Quenching occurs via electron transfer between the drug’s indole moiety and nanocrystal surface, with a linear range of 0.1–10 µM (LOD: 0.03 µM). This method is applicable to plasma and urine samples after protein precipitation .

Q. What factors explain interpatient variability in this compound efficacy?

Key variables include:

- Sex : Males and chemotherapy-naïve patients show higher complete response rates (50 mg dose: 52% vs. 36% in females) .

- Cisplatin Infusion Duration : Shorter infusions (<3 hours) correlate with higher emetogenicity, requiring adjunctive dexamethasone .

- Genetic Polymorphisms : CYP2D6 activity may influence hydrodolasetron clearance, though this requires further pharmacogenomic validation.

Q. Why was the intravenous form of this compound restricted in clinical use?

FDA restrictions (post-2010) arose from QT interval prolongation and torsade de pointes risks, particularly in patients with pre-existing cardiac conditions or electrolyte imbalances. ECG monitoring is now mandated for high-dose regimens (>2.4 mg/kg) .

Properties

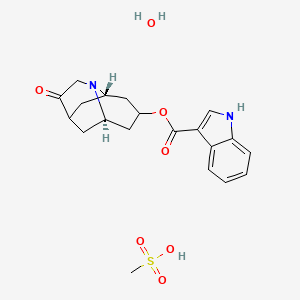

IUPAC Name |

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFFGPOXNNGTGZ-RCSCTSIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115956-13-3, 878143-33-0 | |

| Record name | 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dolasetron Mesylate Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.